molecular formula C31H37N5 B10798828 GPR4 antagonist 3b

GPR4 antagonist 3b

Cat. No.: B10798828
M. Wt: 479.7 g/mol
InChI Key: YFBWGDXTUXTMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GPR4 antagonist 3b is a synthetic organic compound known for its selective antagonistic activity against the acid-sensing G protein-coupled receptor 4 (GPR4). This compound is utilized as a pharmacological tool in both in vitro and in vivo studies to investigate the role of GPR4 in tissue acidosis and related pathological tissue damage .

Preparation Methods

The synthesis of GPR4 antagonist 3b involves multiple steps, starting with the preparation of the core structure, which includes the imidazo[4,5-b]pyridine and benzobbenzazepine moieties. The synthetic route typically involves:

    Formation of the imidazo[4,5-b]pyridine core: This step includes the cyclization of appropriate precursors under controlled conditions.

    Attachment of the piperidin-1-ylmethyl group: This involves nucleophilic substitution reactions.

    Final assembly: The final step involves coupling the imidazo[4,5-b]pyridine core with the benzobenzazepine moiety through a series of condensation and cyclization reactions.

Chemical Reactions Analysis

GPR4 antagonist 3b undergoes various chemical reactions, including:

Scientific Research Applications

GPR4 antagonist 3b has several scientific research applications:

Mechanism of Action

GPR4 antagonist 3b exerts its effects by selectively binding to the GPR4 receptor, thereby inhibiting its activation by protons. This inhibition prevents the downstream signaling pathways mediated by GPR4, including the GNAS/cAMP, GNAQ/phospholipase C, and GNA12/GNA13/Rho pathways. This results in reduced tissue acidosis and inflammation .

Comparison with Similar Compounds

GPR4 antagonist 3b is unique due to its high selectivity and potency against GPR4. Similar compounds include:

Properties

Molecular Formula

C31H37N5

Molecular Weight

479.7 g/mol

IUPAC Name

3-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]-8-(piperidin-1-ylmethyl)-6,11-dihydro-5H-benzo[b][1]benzazepine

InChI

InChI=1S/C31H37N5/c1-4-29-34-30-21(2)16-22(3)32-31(30)36(29)20-24-9-13-28-26(18-24)11-10-25-17-23(8-12-27(25)33-28)19-35-14-6-5-7-15-35/h8-9,12-13,16-18,33H,4-7,10-11,14-15,19-20H2,1-3H3

InChI Key

YFBWGDXTUXTMEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1CC3=CC4=C(C=C3)NC5=C(CC4)C=C(C=C5)CN6CCCCC6)N=C(C=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.